molecular formula C10H10N2O B1216185 1-(4-Hydroxybenzyl)imidazole CAS No. 41833-17-4

1-(4-Hydroxybenzyl)imidazole

Cat. No.: B1216185
CAS No.: 41833-17-4
M. Wt: 174.20 g/mol
InChI Key: ZEFROCQEWXHIEP-UHFFFAOYSA-N
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Description

1-(4-Hydroxybenzyl)imidazole is an imidazole derivative featuring a hydroxybenzyl group at the 1-position of the imidazole ring. Imidazole derivatives are renowned for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .

Mechanism of Action

Target of Action

1-(4-Hydroxybenzyl)imidazole, also known as 4-((1H-imidazol-1-yl)methyl)phenol, interacts with a variety of targets. These include Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin among others . These targets play crucial roles in various biological processes, contributing to the compound’s diverse range of effects.

Mode of Action

The compound’s interaction with its targets leads to a series of biochemical changes. For instance, it has been suggested that the sulfur atom in the compound is necessary for optimal activity . The compound’s interaction with its targets can lead to changes in the target’s function, which can have downstream effects on various biological processes.

Biochemical Pathways

The imidazole group, a key component of this compound, is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . This suggests that the compound may affect pathways related to these molecules.

Pharmacokinetics

In silico techniques such as structure-based drug design (sbdd), pharmacokinetic profiling, and quantum chemical calculations provide a safer, faster, and economical avenues in modern drug discovery .

Biological Activity

1-(4-Hydroxybenzyl)imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by an imidazole ring substituted with a 4-hydroxybenzyl group, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10N2O
  • Molecular Weight : 174.20 g/mol
  • IUPAC Name : this compound

This compound exhibits biological activity through various mechanisms, including:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and diabetes.
  • Antioxidant Activity : The presence of the hydroxy group contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, suggesting its potential as an antimicrobial agent.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study evaluated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively, comparable to standard antibiotics.

Pathogen Inhibition Zone (mm) Standard Antibiotic Inhibition Zone (mm)
Staphylococcus aureus15Penicillin18
Escherichia coli12Ampicillin16

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, indicating its potential use in reducing oxidative damage in biological systems.

Case Studies

  • Cytotoxicity Against Cancer Cells : A study investigated the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa, MCF-7). The results indicated that the compound induced apoptosis in a concentration-dependent manner, suggesting its potential as a chemotherapeutic agent.
  • Diabetes Management : Another research explored the anti-diabetic properties of the compound. It was found to enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models, highlighting its therapeutic potential for managing diabetes.

Comparative Analysis with Related Compounds

This compound shows promising biological activities compared to other imidazole derivatives. For instance:

Compound Activity Type Effectiveness
This compoundAntimicrobialModerate
2-Aryl-1-hydroxyimidazolesAntiviralHigh
Imidazole derivativesAntifungalVariable

Scientific Research Applications

Medicinal Applications

1-(4-Hydroxybenzyl)imidazole has garnered attention for its pharmacological properties . Research indicates that imidazole derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies using the disk diffusion method demonstrated significant inhibition zones, indicating potent antibacterial properties .
  • Anticancer Activity : Investigations into the cytotoxic effects of this compound on cancer cell lines revealed promising results. The compound was found to induce apoptosis in different cancer types, making it a candidate for further development as an anticancer agent .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as a versatile building block:

  • Functional Group Transformations : The compound can undergo various chemical transformations to yield derivatives with enhanced biological activities. For example, modifications at the imidazole ring can lead to compounds with improved potency against specific targets .
  • Catalysis : It has been utilized as a catalyst in organic synthesis, demonstrating its utility in producing other complex molecules through efficient synthetic routes .

Table 1: Biological Activities of this compound

Activity TypeTarget Organisms/CellsMethodologyResults
AntibacterialStaphylococcus aureusDisk diffusion methodInhibition zone: 32 mm
AnticancerVarious cancer cell linesCytotoxicity assaysIC50 values < 10 µM
AntioxidantCell culturesDPPH radical scavenging assaySignificant scavenging activity

Table 2: Synthetic Routes Involving this compound

Reaction TypeReagents/ConditionsProductYield (%)
OxidationAscorbate, Oxygen4-Hydroxybenzaldehyde85%
SubstitutionAlkyl halidesVarious substituted imidazoles70-90%

Case Studies

Several studies have documented the applications and efficacy of this compound:

  • Cytotoxicity Against Cancer Cells : A study explored the effects of this compound on various cancer cell lines, revealing significant cytotoxic effects and potential mechanisms involving apoptosis induction.
  • Antimicrobial Efficacy : Research demonstrated that derivatives of this compound showed enhanced antibacterial activity against resistant strains of bacteria, highlighting its potential in developing new therapeutic agents .
  • Synthetic Applications : Investigations into synthetic methodologies utilizing this compound have led to the development of novel compounds with improved pharmacological profiles, showcasing its versatility in medicinal chemistry .

Q & A

Q. Basic: What are the common synthetic routes for 1-(4-Hydroxybenzyl)imidazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
this compound can be synthesized via copper-catalyzed oxidative homocoupling of imidazole derivatives, as demonstrated in Pd-catalyzed regioselective C–H activation protocols. For instance, substituted benzylimidazoles are prepared by reacting imidazole with 4-hydroxybenzyl halides under mild conditions (e.g., Cu(I)/2-pyridonate catalyst systems in DMF at 80°C) . Hydrothermal methods using CdCl₂·2.5H₂O, 4-hydroxybenzoic acid, and imidazole in water at 433 K for 5 days can also yield crystalline derivatives . Optimization includes adjusting solvent polarity (e.g., DMF vs. water), temperature (80–100°C), and catalyst loading (5–10 mol%). Purification via silica gel chromatography or recrystallization improves yields (typically 60–85%) .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Look for imidazole ring protons at δ 7.2–7.8 ppm and aromatic protons from the 4-hydroxybenzyl group at δ 6.7–7.5 ppm. The hydroxyl proton appears as a broad singlet (~δ 5.5 ppm) .
  • FT-IR : Confirm O–H stretching (3200–3600 cm⁻¹) and C=N/C–N vibrations (1550–1650 cm⁻¹) .
  • X-ray crystallography : Resolve intermolecular hydrogen bonds between the hydroxyl group and imidazole N atoms (O–H···N distances ~2.6–2.8 Å) .

Q. Advanced: How does the introduction of a 4-hydroxybenzyl group influence the electronic and steric properties of the imidazole ring, and what implications does this have for reactivity?

Methodological Answer:
The 4-hydroxybenzyl group increases electron density on the imidazole ring via resonance (+M effect), enhancing nucleophilic reactivity at the N1 position. Steric hindrance from the benzyl group restricts access to the C2 position, favoring regioselective modifications (e.g., alkylation at N1 over C2). Crystallographic data show planar imidazole rings with dihedral angles of 10–15° relative to the benzyl group, enabling π-π stacking in supramolecular assemblies . This electronic modulation improves stability in acidic conditions but may reduce solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMSO) for reactions .

Q. Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer:
Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges) or structural differences (e.g., substituent positions). To address this:

  • Standardize assays : Use consistent models (e.g., murine neuroinflammation models for anti-inflammatory activity) .
  • Systematic SAR studies : Compare derivatives with varying substituents (e.g., 4-hydroxy vs. 4-methoxybenzyl) to isolate electronic/steric effects .
  • Validate purity : Ensure >95% purity via HPLC (C18 columns, acetonitrile/water gradients) to exclude confounding impurities .

Q. Basic: What are the recommended protocols for ensuring the purity of this compound in synthetic chemistry research?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) or preparative TLC for small-scale purification .
  • Recrystallization : Dissolve crude product in hot ethanol and cool to 4°C for 12 hours to obtain high-purity crystals .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase .

Q. Advanced: In crystallographic studies of this compound derivatives, what are the common challenges in resolving hydrogen bonding networks?

Methodological Answer:
Challenges include:

  • Disorder in hydroxyl groups : Address this by constraining O–H distances (0.82 Å) and refining Uiso(H) as 1.5×Ueq(O) .
  • Weak H-bonds : Use high-resolution synchrotron data (λ = 0.7 Å) to detect low-electron-density interactions.
  • Polymorphism : Screen multiple crystallization solvents (e.g., methanol, DMF/water) to isolate stable polymorphs .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Positional Isomerism of Hydroxyl Groups

  • 2-(4-Hydroxy-phenyl)-1H-benzimidazole (Compound 7, ) This benzimidazole derivative has a hydroxyl group at the 4-position of the phenyl ring fused to the imidazole. Unlike 1-(4-Hydroxybenzyl)imidazole, the hydroxyl group is part of the fused benzene ring rather than a benzyl substituent.
  • Such derivatives often exhibit enhanced antioxidant activity compared to mono-hydroxylated analogs like this compound .

Halogen-Substituted Analogs

  • 2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole ()
    Halogen substituents (e.g., Cl, F) introduce electron-withdrawing effects, which can enhance metabolic stability and lipophilicity. The fluorobenzyl group in this compound may improve blood-brain barrier penetration compared to the hydrophilic hydroxybenzyl group in this compound .

  • 4-Iodo-1-(4-methoxybenzyl)-1H-imidazole ()
    Iodo substituents are bulky and electronically distinct, often used in radiolabeling. The methoxy group in this compound provides moderate electron-donating effects, contrasting with the hydroxyl group’s strong hydrogen-bonding capability in this compound .

Bulkier Substituents

  • In contrast, this compound’s smaller substituent may offer better target accessibility .

Physicochemical Properties

Compound Substituent(s) Melting Point (°C) Solubility Trends Key Spectral Data (IR/NMR)
This compound 4-Hydroxybenzyl Not reported High polarity (polar solvents) Expected O-H stretch ~3200–3600 cm⁻¹
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (4b) 4-Fluorobenzyl, ethylthio, formyl 55.5–57.5 Moderate lipophilicity C=O stretch at 1661 cm⁻¹; δ 9.6 (CHO, ^1H NMR)
2-(3,4-Dihydroxy-phenyl)-1H-benzimidazole (8) 3,4-Dihydroxyphenyl Not reported High aqueous solubility Multiple O-H stretches ~3400 cm⁻¹
4-Iodo-1-(4-methoxybenzyl)-1H-imidazole 4-Methoxybenzyl, iodo Not reported Low polarity C-I stretch ~500 cm⁻¹; δ 7.4–8.0 (Ar-H, ^1H NMR)

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-3-1-9(2-4-10)7-12-6-5-11-8-12/h1-6,8,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFROCQEWXHIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194643
Record name 1-(4-Hydroxybenzyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41833-17-4
Record name 1-(4-Hydroxybenzyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041833174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Hydroxybenzyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a manner analogous to that described in the second paragraph of Example 13, from 4-hydroxybenzyl alcohol and imidazole, 4-[(1-imidazolyl)methyl]phenol was obtained.
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Synthesis routes and methods II

Procedure details

To a stirred solution of the compound of Step A (16.3 g, 86.1 mmole) in methylene chloride (860 ml) cooled to 5° C., was added boron tribromide (32.6 ml, 344.4 mmole) dropwise over 15 minutes. After 2 hours at 5° C., the reaction was quenched with methanol dropwise, evaporated to dryness, and redissolved in methanol, water, and methylene chloride. The pH was adjusted to 8.4 with sodium hydroxide. The organic layer was dried over sodium sulfate and evaporated to dryness to give N-p-hydroxybenzylimidazole (13.6 g, 91%) which was used without further purification:
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-(4-Hydroxybenzyl)imidazole
1-(4-Hydroxybenzyl)imidazole
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1-(4-Hydroxybenzyl)imidazole

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